(2-Methyl-5-phenylfuran-3-yl)methanol chemical properties
(2-Methyl-5-phenylfuran-3-yl)methanol chemical properties
An In-depth Technical Guide to (2-Methyl-5-phenylfuran-3-yl)methanol: Synthesis, Characterization, and Chemical Properties
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted furans are a pivotal class of heterocyclic compounds, serving as fundamental building blocks in medicinal chemistry, materials science, and fine chemical synthesis.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (2-Methyl-5-phenylfuran-3-yl)methanol (CAS No. 111787-91-8).[2][3] While direct and extensive literature on this specific molecule is sparse, this document consolidates information from established chemical principles and data on analogous structures to offer a robust scientific resource for researchers, scientists, and professionals in drug development. We will delve into logical synthetic pathways, predicted spectroscopic data, and the anticipated reactivity of this compound, providing a foundational understanding for its potential applications.
Introduction to (2-Methyl-5-phenylfuran-3-yl)methanol
(2-Methyl-5-phenylfuran-3-yl)methanol is a polysubstituted furan derivative featuring a methyl group at the 2-position, a phenyl group at the 5-position, and a hydroxymethyl group at the 3-position. The furan ring is an aromatic five-membered heterocycle containing an oxygen atom, which imparts unique electronic properties and reactivity.[1] The specific arrangement of substituents on this furan scaffold—an electron-donating methyl group, a conjugating phenyl group, and a reactive hydroxymethyl group—suggests a molecule with versatile potential for further chemical modification and as a key intermediate in the synthesis of more complex molecular architectures.
The inherent biological significance of the furan nucleus, found in numerous natural products and pharmaceuticals, makes its derivatives attractive targets for drug discovery programs.
Molecular Structure and Basic Properties
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IUPAC Name: (2-Methyl-5-phenylfuran-3-yl)methanol[2]
| Property | Value | Source |
| IUPAC Name | (2-Methyl-5-phenylfuran-3-yl)methanol | [2] |
| CAS Number | 111787-91-8 | [2][3][4] |
| Molecular Formula | C₁₂H₁₂O₂ | [2][3] |
| Molecular Weight | 188.22 g/mol | [2][3] |
| SMILES | CC1=C(CO)C=C(O1)C1=CC=CC=C1 | [2] |
| InChIKey | YDHRCRWVQWYBKB-UHFFFAOYSA-N | [2] |
Synthetic Pathways and Methodologies
The synthesis of (2-Methyl-5-phenylfuran-3-yl)methanol can be logically approached through the construction of the substituted furan core, followed by functional group manipulation to install the hydroxymethyl group. The most plausible and efficient route involves the reduction of a more oxidized precursor, such as a carboxylic acid or an aldehyde.
Retrosynthetic Analysis
A logical retrosynthetic approach points to 2-methyl-5-phenylfuran-3-carboxylic acid or its corresponding aldehyde as the immediate precursor. The furan ring itself can be conceptually derived from a 1,4-dicarbonyl compound via the Paal-Knorr synthesis.
Caption: Retrosynthetic analysis of (2-Methyl-5-phenylfuran-3-yl)methanol.
Proposed Synthesis: Reduction of 2-Methyl-5-phenylfuran-3-carboxylic acid
The most direct synthesis of the target alcohol involves the reduction of 2-methyl-5-phenylfuran-3-carboxylic acid.[5] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane tetrahydrofuran complex (BH₃·THF) are effective for this transformation.[6][7][8] BH₃·THF is often preferred for its milder reaction conditions and higher selectivity for carboxylic acids.[7]
Caption: Synthesis via reduction of the corresponding carboxylic acid.
Experimental Protocol: Reduction with BH₃·THF
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Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-5-phenylfuran-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of borane tetrahydrofuran complex (BH₃·THF, ~1.5 eq) dropwise via a syringe or dropping funnel.
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Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding methanol dropwise at 0 °C until gas evolution ceases.
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Work-up and Purification: Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.
Foundational Synthesis of the Furan Core: The Paal-Knorr Synthesis
The synthesis of the substituted furan ring system itself is classically achieved through the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[9][10][11] For the target molecule's scaffold, a precursor like 1-phenylhexane-1,4-dione would be required.
Caption: Paal-Knorr synthesis to form the furan core.
This method provides a robust foundation for creating a variety of substituted furans by simply altering the structure of the starting 1,4-dicarbonyl compound.[12]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)
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δ ~7.5-7.3 ppm (m, 5H): A multiplet corresponding to the protons of the phenyl ring.
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δ ~6.3 ppm (s, 1H): A singlet for the lone proton on the furan ring at the C4 position.
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δ ~4.6 ppm (s, 2H): A singlet for the methylene protons (-CH₂OH) of the hydroxymethyl group.
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δ ~2.4 ppm (s, 3H): A singlet for the protons of the methyl group at the C2 position.
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δ ~1.8 ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)
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δ ~155-150 ppm: Two quaternary carbons of the furan ring (C2 and C5).
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δ ~130-125 ppm: Carbons of the phenyl ring.
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δ ~120-115 ppm: Two quaternary carbons of the furan ring (C3) and the phenyl-substituted carbon.
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δ ~110 ppm: The CH carbon of the furan ring (C4).
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δ ~58 ppm: The methylene carbon of the hydroxymethyl group (-CH₂OH).
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δ ~14 ppm: The carbon of the methyl group (-CH₃).
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic (Furan & Phenyl) |
| 2950-2850 | C-H stretch | Aliphatic (Methyl & Methylene) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1050 | C-O stretch | Primary Alcohol |
Chemical Reactivity and Potential Applications
The reactivity of (2-Methyl-5-phenylfuran-3-yl)methanol is dictated by the interplay of its three key components: the aromatic furan ring, the activating methyl and phenyl substituents, and the nucleophilic hydroxymethyl group.
Reactivity of the Furan Ring
The furan ring is electron-rich and generally susceptible to electrophilic aromatic substitution. The methyl and phenyl groups are activating, increasing the electron density of the ring. However, the hydroxymethyl group has a mild deactivating inductive effect. Electrophilic attack is likely to be directed to the C4 position, the only unsubstituted carbon on the ring. It is important to note that furans can be sensitive to strong acids, which can lead to polymerization or ring-opening.[14]
Reactivity of the Hydroxymethyl Group
The primary alcohol functionality is a versatile handle for further synthetic transformations:
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Oxidation: Can be oxidized to the corresponding aldehyde (2-methyl-5-phenylfuran-3-carbaldehyde) using mild reagents like pyridinium chlorochromate (PCC), or to the carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄).
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Esterification: Will react with carboxylic acids or acid chlorides under appropriate conditions to form esters.
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Etherification: Can be converted to an ether, for example, through the Williamson ether synthesis.
Potential Applications
The structural motifs present in (2-Methyl-5-phenylfuran-3-yl)methanol suggest its utility as a scaffold in several areas:
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Medicinal Chemistry: The substituted furan core is present in many biologically active molecules. This compound could serve as a starting point for the synthesis of novel analogues of existing drugs or as a fragment in fragment-based drug discovery.
-
Materials Science: Furan-based polymers can exhibit interesting electronic and physical properties. The hydroxymethyl group provides a point for polymerization or for grafting onto other materials.
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Fine Chemical Synthesis: As a functionalized building block, it can be used in the synthesis of more complex heterocyclic systems or natural product analogues.
Caption: Key reaction pathways for (2-Methyl-5-phenylfuran-3-yl)methanol.
Conclusion
(2-Methyl-5-phenylfuran-3-yl)methanol represents a versatile, functionalized heterocyclic compound with significant potential as a synthetic intermediate. While direct, in-depth studies on this molecule are not widely published, its chemical properties and reactivity can be confidently inferred from the foundational principles of furan chemistry. This guide has provided a framework for its synthesis, detailed its predicted spectroscopic characteristics, and explored its likely chemical behavior. For researchers in drug discovery and materials science, this molecule offers a valuable and strategically substituted building block for the creation of novel and complex chemical entities.
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